Product packaging for Benzene, (4-propylidenecyclohexyl)-(Cat. No.:CAS No. 78531-57-4)

Benzene, (4-propylidenecyclohexyl)-

Cat. No.: B14437558
CAS No.: 78531-57-4
M. Wt: 200.32 g/mol
InChI Key: KBCJPVZTYAPRJC-UHFFFAOYSA-N
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Description

Benzene, (4-propylidenecyclohexyl)- is a useful research compound. Its molecular formula is C15H20 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, (4-propylidenecyclohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (4-propylidenecyclohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20 B14437558 Benzene, (4-propylidenecyclohexyl)- CAS No. 78531-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78531-57-4

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

(4-propylidenecyclohexyl)benzene

InChI

InChI=1S/C15H20/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-8,15H,2,9-12H2,1H3

InChI Key

KBCJPVZTYAPRJC-UHFFFAOYSA-N

Canonical SMILES

CCC=C1CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Benzene, 4 Propylidenecyclohexyl

Targeted Synthesis via Olefination Reactions

The construction of the propylidene group on the cyclohexyl ring is a key step in the synthesis of Benzene (B151609), (4-propylidenecyclohexyl)-. Olefination reactions provide a direct method for this transformation, starting from the readily available precursor, 4-phenylcyclohexanone (B41837).

Wittig-Type Reaction Strategies for the Propylidene Moiety

The Wittig reaction is a widely utilized and reliable method for alkene synthesis from carbonyl compounds. In the context of synthesizing Benzene, (4-propylidenecyclohexyl)-, this reaction involves the treatment of 4-phenylcyclohexanone with a phosphorus ylide.

The key reagent, a propylidene ylide, is typically prepared in a two-step sequence. The first step involves the SN2 reaction of triphenylphosphine (B44618) with a propyl halide, such as 1-bromopropane, to form the corresponding phosphonium (B103445) salt, propyltriphenylphosphonium bromide. In the second step, the phosphonium salt is deprotonated with a strong base, such as n-butyllithium (n-BuLi), to generate the nucleophilic ylide, propylidenetriphenylphosphorane.

The subsequent reaction of the ylide with 4-phenylcyclohexanone proceeds through a nucleophilic attack of the ylide carbon on the carbonyl carbon of the cyclohexanone. This forms a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. The inherent strain in this ring leads to its fragmentation, yielding the desired alkene, Benzene, (4-propylidenecyclohexyl)-, and triphenylphosphine oxide as a byproduct. The strong P=O bond formed in triphenylphosphine oxide provides the thermodynamic driving force for the reaction.

The stereoselectivity of the Wittig reaction, leading to either the (E) or (Z) isomer of the propylidene double bond, is influenced by the nature of the ylide. Unstabilized ylides, such as the one derived from a simple alkyl halide, typically favor the formation of the (Z)-alkene.

Table 1: Key Reactants in Wittig Synthesis

Compound Name Role
4-Phenylcyclohexanone Carbonyl precursor
1-Bromopropane Alkyl halide for ylide synthesis
Triphenylphosphine Ylide precursor
n-Butyllithium Base for ylide generation
Propyltriphenylphosphonium bromide Intermediate phosphonium salt

Ruthenium(II)-Catalyzed Olefination Approaches

Ruthenium(II) complexes have emerged as versatile catalysts for various organic transformations, including olefination reactions. One such approach involves the reductive cross-coupling of two different carbonyl compounds, mediated by hydrazine (B178648) and a ruthenium(II) catalyst. This methodology offers a potential, albeit less direct, route to Benzene, (4-propylidenecyclohexyl)-. In this scenario, 4-phenylcyclohexanone could potentially be coupled with propanal. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. The successful implementation of this method for the target molecule would depend on achieving selective cross-coupling over self-coupling of the starting carbonyl compounds.

Stereoselective Synthesis and Enantiomeric Resolution

The structure of Benzene, (4-propylidenecyclohexyl)- presents two main sources of stereoisomerism: the geometric isomerism (E/Z) of the propylidene double bond and the potential for chirality if the molecule is appropriately substituted to create a chiral center.

Preparation of Enantiomerically Enriched Forms

The synthesis of specific geometric isomers (E or Z) of Benzene, (4-propylidenecyclohexyl)- can be addressed through modified Wittig-type reactions. The use of stabilized ylides or specific reaction conditions can influence the stereochemical outcome of the olefination. figshare.com For instance, certain modifications of the phosphine (B1218219) reagent or the use of specific bases and solvents can favor the formation of one isomer over the other.

As Benzene, (4-propylidenecyclohexyl)- itself is achiral, the preparation of enantiomerically enriched forms would necessitate the introduction of a chiral center, for example, through substitution on the cyclohexyl or benzene ring. If a racemic mixture of a chiral derivative were synthesized, enantiomeric resolution could be achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govsigmaaldrich.com Common CSPs are based on derivatives of cellulose, amylose, or cyclodextrins. nih.govhplc.eu

Another approach for obtaining enantiomerically pure material is through derivatization of the racemate with a chiral resolving agent to form diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated by standard chromatographic or crystallization techniques. Subsequently, the resolving agent can be cleaved to yield the pure enantiomers.

Determination of Absolute Configuration

Once enantiomers are separated, determining their absolute configuration is crucial. For crystalline derivatives, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure. For non-crystalline substances, spectroscopic methods are employed. A common technique involves the derivatization of the enantiomer with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers that exhibit distinct signals in their Nuclear Magnetic Resonance (NMR) spectra. Analysis of these spectral differences allows for the assignment of the absolute configuration.

Derivatization and Functionalization of the Benzene and Cyclohexyl Moieties

The benzene ring and the cyclohexyl moiety of Benzene, (4-propylidenecyclohexyl)- offer multiple sites for further chemical modification to generate a library of related compounds.

The propylidene group itself can undergo various transformations. For instance, oxidation can cleave the double bond to yield 4-phenylcyclohexanone and propionaldehyde. Reduction, typically through catalytic hydrogenation, would saturate the double bond to form (4-propylcyclohexyl)benzene. Halogenation reactions can add across the double bond or perform allylic substitution.

The benzene ring is susceptible to electrophilic aromatic substitution reactions. The alkyl substituent (the 4-propylidenecyclohexyl group) is an activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position is already substituted, reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts acylation would be expected to occur at the ortho positions. More advanced methods, such as carbene-initiated researchgate.netnih.gov-rearrangements, could potentially achieve para-selective functionalization of the benzene ring if a suitable precursor is designed. figshare.com

Functionalization of the cyclohexyl ring can be achieved through various methods. For example, allylic oxidation could introduce a hydroxyl group on the carbon adjacent to the double bond. Depending on the reaction conditions, free-radical halogenation could also lead to substitution on the cyclohexyl ring.

Table 2: Compound Names Mentioned in this Article

Compound Name
Benzene, (4-propylidenecyclohexyl)-
4-Phenylcyclohexanone
1-Bromopropane
Triphenylphosphine
n-Butyllithium
Propyltriphenylphosphonium bromide
Propylidenetriphenylphosphorane
Triphenylphosphine oxide
Propanal
Hydrazine
(4-Propylcyclohexyl)benzene
Propionaldehyde
Nitric acid
Sulfuric acid
Iron(III) bromide
Aluminum chloride

Electrophilic Aromatic Substitution Strategies

The (4-propylidenecyclohexyl) substituent on the benzene ring is an alkyl group, which acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (arenium ion) formed during the substitution process, particularly when the electrophile attacks the ortho or para positions. wikipedia.orgmasterorganicchemistry.com However, the bulky nature of the substituent may cause steric hindrance, potentially favoring the para product over the ortho product.

Common electrophilic aromatic substitution reactions that Benzene, (4-propylidenecyclohexyl)- can undergo include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The specific conditions for these reactions determine the nature of the resulting substituted compound.

ReactionReagentsTypical Product(s)
NitrationHNO₃, H₂SO₄1-Nitro-4-(4-propylidenecyclohexyl)benzene and 1-Nitro-2-(4-propylidenecyclohexyl)benzene
BrominationBr₂, FeBr₃1-Bromo-4-(4-propylidenecyclohexyl)benzene and 1-Bromo-2-(4-propylidenecyclohexyl)benzene
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-1-(4-propylidenecyclohexyl)benzene and 2-Acyl-1-(4-propylidenecyclohexyl)benzene

The synthesis of related compounds, such as 1-Bromo-4-(trans-4-propylcyclohexyl)benzene, often serves as a precursor, which can then be further modified. wikipedia.org The introduction of the propylidene group can be achieved through methods like the Wittig reaction on a corresponding ketone, such as 4-phenylcyclohexanone. nih.govlumenlearning.com This reaction involves the use of a phosphorus ylide to convert the ketone into the desired alkene. nih.govlumenlearning.com

Reactions at the Benzylic Position

The benzylic position of Benzene, (4-propylidenecyclohexyl)- is the carbon atom of the cyclohexyl ring directly attached to the benzene ring. This position exhibits enhanced reactivity towards various reagents due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals and carbocations through resonance. chemistrysteps.commasterorganicchemistry.com

One key reaction at the benzylic position is free-radical bromination. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxide. libretexts.orgyoutube.com The reaction proceeds via a benzylic radical intermediate, which is resonance-stabilized, leading to selective bromination at this position. youtube.com

Another important reaction is the oxidation of the benzylic carbon. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic C-H bond. chemistrysteps.commasterorganicchemistry.com Depending on the reaction conditions and the substitution pattern, this can lead to the formation of a ketone or a carboxylic acid. masterorganicchemistry.comlibretexts.org For a secondary benzylic position, as in this case, oxidation would be expected to yield a ketone.

ReactionReagentsTypical Product
Benzylic BrominationN-Bromosuccinimide (NBS), light/heatBenzene, (1-bromo-4-propylidenecyclohexyl)-
Benzylic OxidationKMnO₄, heat4-Phenyl-4-propylidenecyclohexanone

Oxidative and Reductive Transformations on the Aromatic and Aliphatic Rings

Both the aromatic and the aliphatic portions of Benzene, (4-propylidenecyclohexyl)- can undergo oxidative and reductive transformations.

Reductive Transformations:

The benzene ring can be partially reduced under specific conditions, most notably through the Birch reduction. wikipedia.orgmasterorganicchemistry.compharmaguideline.commasterorganicchemistry.combyjus.com This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source to yield a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.combyjus.com The (4-propylidenecyclohexyl) group, being an electron-donating group, will direct the reduction to produce a diene where the substituent is on a double bond. masterorganicchemistry.com

The propene double bond within the propylidene group can also be selectively reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) at moderate pressures would likely reduce the double bond of the propylidene group to a propyl group, yielding Benzene, (4-propylcyclohexyl)-. libretexts.org More forcing conditions, such as high pressure and temperature, would be required to reduce the aromatic ring. libretexts.org

Oxidative Transformations:

As mentioned in the previous section, the benzylic position is susceptible to oxidation. Strong oxidation with reagents like hot, acidic potassium permanganate will cleave the alkyl side chain, leading to the formation of benzoic acid, provided there is at least one hydrogen on the benzylic carbon. libretexts.orglibretexts.org

The propene double bond is also susceptible to oxidation. Depending on the reagents used, this could lead to cleavage of the double bond (ozonolysis) or the formation of diols (e.g., with osmium tetroxide).

Ring SystemReactionReagentsTypical Product
Aromatic RingBirch ReductionNa or Li, NH₃ (l), ROH1-(4-Propylidenecyclohexyl)-1,4-cyclohexadiene
Aromatic RingCatalytic Hydrogenation (Forcing)H₂, Catalyst (e.g., Rh/C), high pressure/temp(4-Propylidenecyclohexyl)cyclohexane
Aliphatic Ring (Propylidene)Catalytic HydrogenationH₂, Catalyst (e.g., Pd/C)Benzene, (4-propylcyclohexyl)-
Aliphatic Ring (Benzylic C-H)Strong OxidationHot KMnO₄, H⁺Benzoic acid

Advanced Spectroscopic and Chromatographic Characterization of Benzene, 4 Propylidenecyclohexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H-NMR) Chemical Shift Analysis

In a ¹H-NMR spectrum of Benzene (B151609), (4-propylidenecyclohexyl)-, distinct signals would be expected for the protons of the benzene ring, the cyclohexyl ring, and the propylidene group. Aromatic protons typically resonate in the downfield region (approximately 7.0-7.5 ppm) due to the ring current effect. libretexts.org The protons on the cyclohexyl ring would appear further upfield, with their chemical shifts influenced by their axial or equatorial positions and proximity to the propylidene and phenyl substituents. The vinyl proton of the propylidene group would likely appear in the range of 5.0-6.0 ppm, while the allylic and aliphatic protons of the propyl and cyclohexyl groups would be found at even higher field strengths. pdx.eduorganicchemistrydata.org

Hypothetical ¹H-NMR Data Table (Note: This table is illustrative and not based on experimental data.)

Proton Type Predicted Chemical Shift (δ, ppm)
Aromatic (C₆H₅) 7.1 - 7.4
Vinylic (=CH-CH₂) 5.2 - 5.5
Benzylic (Cyclohexyl CH) 2.5 - 2.8
Allylic (Propylidene CH₂) 2.1 - 2.4
Cyclohexyl (CH₂) 1.2 - 1.9

Carbon-13 NMR (¹³C-NMR) Signal Assignment

The ¹³C-NMR spectrum would provide complementary information, identifying each unique carbon atom in the molecule. The aromatic carbons of the benzene ring would generate signals between 125-150 ppm. illinois.edu The quaternary carbon of the propylidene double bond would be found further downfield compared to the CH carbon. The carbons of the cyclohexyl ring and the propyl group would have characteristic shifts in the aliphatic region (10-60 ppm). illinois.edu

Hypothetical ¹³C-NMR Data Table (Note: This table is illustrative and not based on experimental data.)

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (ipso-C) 145 - 150
Aromatic (ortho, meta, para C-H) 125 - 130
Vinylic (=C<) 135 - 145
Vinylic (=CH-) 115 - 125
Benzylic (Cyclohexyl CH) 40 - 50
Cyclohexyl & Propyl (CH₂, CH) 20 - 40

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Benzene, (4-propylidenecyclohexyl)-, characteristic absorption bands would confirm the presence of the aromatic ring, the alkene, and the saturated hydrocarbon portions of the structure.

Key expected vibrational modes would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic parts (below 3000 cm⁻¹). spectroscopyonline.com Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. spectroscopyonline.com The C=C stretch of the propylidene group would be observed around 1640-1680 cm⁻¹. psu.edu The intense out-of-plane C-H bending of the substituted benzene ring would provide information about the substitution pattern. spectroscopyonline.com

Hypothetical FT-IR Data Table (Note: This table is illustrative and not based on experimental data.)

Wavenumber (cm⁻¹) Vibration Type Functional Group
3030 - 3080 C-H Stretch Aromatic
2850 - 2960 C-H Stretch Aliphatic (Cyclohexyl, Propyl)
1650 - 1670 C=C Stretch Alkene (Propylidene)
1600, 1475, 1450 C=C Stretch Aromatic Ring

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ionized form and its fragmentation products. The mass spectrum of Benzene, (4-propylidenecyclohexyl)- would show a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern would be a key identifier. Common fragmentation pathways for alkylbenzenes include benzylic cleavage to form a stable tropylium (B1234903) ion or related fragments. youtube.com Loss of the propyl group or fragmentation within the cyclohexyl ring are also probable pathways. Analysis of these fragment ions helps to piece together the molecule's structure. researchgate.netfluorine1.ru

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Benzene, (4-propylidenecyclohexyl)- possesses a stereogenic center at the point of attachment of the phenyl group to the cyclohexyl ring, and the double bond can exhibit E/Z isomerism, leading to the possibility of multiple stereoisomers. Chiral HPLC is the technique of choice for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs are commonly used for a wide range of chiral molecules. nih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol, is crucial for achieving optimal separation. sigmaaldrich.com The ratio of the peak areas for the two enantiomers in the resulting chromatogram allows for the calculation of the enantiomeric excess.

Gas Chromatography (GC) with Advanced Detection Systems (e.g., FID, PID, MS)

Gas chromatography is a premier technique for separating and analyzing volatile and semi-volatile organic compounds. For a compound like Benzene, (4-propylidenecyclohexyl)-, GC would provide the necessary separation from a sample matrix, followed by detection using various sensitive systems.

Flame Ionization Detection (FID) A GC-FID system is a standard method for the quantitative analysis of hydrocarbons. nih.govspectralabsci.com When the column effluent containing the separated analyte, such as Benzene, (4-propylidenecyclohexyl)-, is burned in a hydrogen-air flame, ions are produced. The resulting current is measured, which is proportional to the mass of the carbon atoms in the analyte. FID is known for its high sensitivity, wide linear range, and robustness, making it suitable for determining the purity of the compound or its concentration in various samples. spectralabsci.comresearchgate.net For instance, in the analysis of related compounds like isopropylbenzene (cumene), GC-FID is used to measure impurities over a range of 1 mg/kg to 500 mg/kg. antpedia.com The choice of capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be critical for achieving good resolution and peak shape. chromforum.orgd-nb.info

Photoionization Detection (PID) GC-PID is another highly sensitive detection method, particularly for aromatic compounds like Benzene, (4-propylidenecyclohexyl)-. labcompare.com A PID uses high-energy ultraviolet (UV) light to ionize the analyte molecules. It is a non-destructive technique and is highly selective for aromatic hydrocarbons and other compounds with double bonds. The detection limit for benzene using GC-PID can be in the parts-per-billion (ppb) range, and even lower with preconcentration techniques. nih.govlabcompare.com This detector would be particularly useful for trace analysis of Benzene, (4-propylidenecyclohexyl)- in environmental samples.

Mass Spectrometry (MS) When coupled with a mass spectrometer, gas chromatography (GC-MS) becomes a powerful tool for both quantitative analysis and definitive identification. mdpi.com As Benzene, (4-propylidenecyclohexyl)- passes from the GC column into the mass spectrometer, it is ionized, typically by electron impact (EI). This process causes the molecule to fragment into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint," allowing for unambiguous identification by comparing it to spectral libraries. bepls.comresearchgate.net The mass-to-charge (m/z) ratios of the molecular ion and its primary fragments would be characteristic of the compound's structure. GC-MS is considered more reliable than GC-FID or GC-PID for identifying specific compounds in complex mixtures. nih.gov

Table 1: Comparison of GC Detection Systems for Analysis of Aromatic Compounds

Detector Principle Selectivity Sensitivity Typical Applications
FID Measures ions produced in a hydrogen-air flame. Responds to most organic compounds. High (nanogram to picogram levels) Purity testing, quantification of hydrocarbons. spectralabsci.comscioninstruments.com
PID Uses UV light to ionize compounds. Selective for aromatics and compounds with π-bonds. Very High (picogram to femtogram levels) Environmental monitoring, trace analysis of VOCs. nih.govlabcompare.com
MS Separates ions based on mass-to-charge ratio. Highly selective, provides structural information. High (picogram to femtogram levels) Definitive identification, structural elucidation, analysis of complex mixtures. mdpi.comnih.gov

Thermal Desorption-Gas Chromatography Applications

Thermal desorption (TD) is a versatile sample introduction technique for GC that is particularly useful for analyzing volatile and semi-volatile organic compounds in solid, liquid, or air samples. It avoids the use of solvents, making it an environmentally friendly "green" technique. mdpi.com

Principle and Application For the analysis of a compound like Benzene, (4-propylidenecyclohexyl)-, TD-GC would involve collecting the analyte onto a sorbent tube or directly placing a solid sample into a thermal desorption tube. The tube is then rapidly heated in a flow of inert gas, which desorbs the trapped analytes and sweeps them into the GC column for separation and analysis. kuleuven.beresearchgate.net A cryofocusing step is often employed to trap and concentrate the desorbed compounds at the head of the GC column, ensuring sharp chromatographic peaks and high resolution. d-nb.info

This technique is highly effective for:

Air Monitoring: Detecting trace levels of airborne contaminants.

Material Emissions Testing: Analyzing compounds released from manufactured products.

Analysis of Solid Matrices: Directly measuring contaminants in soil, polymers, or other solid samples without prior solvent extraction. mdpi.comresearchgate.net

Research on similar compounds has shown that TD-GC-MS is a powerful method for identifying and quantifying substances in various matrices. For example, it has been successfully used to determine residual solvents in mesoporous silica (B1680970) and to analyze organosulfur compounds in onions, demonstrating its broad applicability. mdpi.comkuleuven.be The optimization of TD parameters, such as desorption temperature and time, is crucial for achieving good recovery and reproducible results. mdpi.com

Table 2: Potential TD-GC-MS Parameters for Analysis of Benzene, (4-propylidenecyclohexyl)-

Parameter Description Typical Value Range Rationale
Sorbent Material Material inside the TD tube used to trap analytes. Tenax®, Carbograph, or multi-bed sorbents. Choice depends on the volatility of the target compound.
Desorption Temperature Temperature used to release analytes from the sorbent. 250 - 300 °C Must be high enough for efficient desorption without causing thermal degradation of the analyte. mdpi.com
Desorption Time Duration of the heating process. 5 - 15 minutes Optimized to ensure complete transfer of the analyte to the GC. d-nb.info
Cryo-Trap Temperature Temperature used to focus analytes before GC injection. -30 to -195 °C Low temperatures concentrate the analyte band, leading to better peak shape and resolution. d-nb.info
GC Column Stationary phase used for separation. Non-polar (e.g., HP-5MS) or mid-polar. Chosen to effectively separate the target analyte from other compounds. d-nb.info

Theoretical and Computational Studies on Benzene, 4 Propylidenecyclohexyl and Analogous Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental in elucidating the electronic structure and bonding characteristics of molecules. For aromatic systems like Benzene (B151609), (4-propylidenecyclohexyl)-, these investigations provide insights into the π-electron system, molecular orbitals, and the nature of the chemical bonds.

Ab Initio Calculations (e.g., Møller-Plesset Perturbation Theory, Coupled Cluster Theory)

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer high accuracy for studying molecular systems.

Møller-Plesset Perturbation Theory (MPPT) is a post-Hartree-Fock method that improves upon the Hartree-Fock method by incorporating electron correlation effects. wikipedia.org It is often used to second (MP2), third (MP3), or fourth (MP4) order. wikipedia.org While MPPT can provide accurate results, systematic studies have indicated that it is not always a convergent theory at high orders, and its performance can depend on the specific chemical system. wikipedia.org For instance, in studies of the benzene crystal, an integral-direct, density-fitted MP2 approach has been developed to handle large systems and predict cohesive energies with greater accuracy than previous MP2 calculations. arxiv.org This suggests that for a molecule like Benzene, (4-propylidenecyclohexyl)-, MP2 could be a valuable tool for calculating its electronic energy and intermolecular interactions, although care must be taken regarding the potential for divergent behavior in the perturbation series. smu.edu

Coupled Cluster (CC) Theory stands as one of the most accurate ab initio methods for moderate-sized molecules. aps.org It provides a size-extensive description of electron correlation, which is crucial for accurate energy calculations. aps.org Large-scale coupled-cluster calculations have been successfully employed to determine the singlet excited states of benzene. au.dkresearchgate.net For a substituted benzene like Benzene, (4-propylidenecyclohexyl)-, CC methods, particularly with the inclusion of perturbative triple excitations (CCSD(T)), would be expected to yield highly accurate predictions of its electronic states and properties. Recent advancements, such as the development of the Optimized-orbital Quasi-Variational Coupled Cluster Doubles (OQVCCD) method with a (T) correction, have shown robustness in describing complex bonding situations, which could be relevant for the substituted cyclohexyl ring. rsc.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate a wide range of molecular properties, including electronic structure and bonding.

Applications of DFT to benzene and its derivatives have provided significant insights. For example, time-dependent DFT (TDDFT) has been used to calculate the optical properties of symmetry-forbidden π-π* transitions in benzene, showing good agreement with experimental data for oscillator strengths and Franck-Condon widths. arxiv.org Furthermore, DFT has been employed to study the adsorption of benzene on various surfaces, where the choice of the exchange-correlation functional, particularly those that account for van der Waals forces, is crucial for accurately describing intermolecular interactions. aps.orgaps.org For Benzene, (4-propylidenecyclohexyl)-, DFT calculations would be instrumental in mapping its electron density, determining its molecular orbitals, and understanding the electronic influence of the 4-propylidenecyclohexyl substituent on the benzene ring.

Conformational Analysis and Energy Minimization Studies

The conformational landscape of Benzene, (4-propylidenecyclohexyl)- is expected to be complex due to the flexibility of the cyclohexyl ring and the propylidene group. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and their relative energies.

Energy minimization studies, typically performed using molecular mechanics force fields or quantum mechanical methods, are essential for locating the lowest energy conformers on the potential energy surface. For a molecule with multiple rotatable bonds, a systematic search or stochastic methods like Monte Carlo simulations would be necessary to explore the conformational space thoroughly. While no specific studies on Benzene, (4-propylidenecyclohexyl)- are available, research on similar substituted cyclohexanes and benzenes indicates that the interplay of steric and electronic effects governs the preferred conformations. The orientation of the propylidene group relative to the cyclohexyl ring and the orientation of the entire substituted cyclohexyl group with respect to the benzene ring would be key determinants of conformational preference.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their flexibility, conformational transitions, and interactions with their environment.

MD simulations of liquid benzene have been performed using various force fields to understand its molecular structure and thermodynamic properties. researchgate.net These studies highlight the importance of accurately representing π-π interactions. researchgate.net For Benzene, (4-propylidenecyclohexyl)-, MD simulations could reveal the dynamic nature of the cyclohexyl ring, which can undergo chair-to-boat interconversions, and the rotational dynamics of the propylidene group and the phenyl ring. Such simulations would be crucial for understanding how the molecule behaves in different phases (e.g., gas, liquid, or in solution) and how its flexibility might influence its interactions with other molecules. Benzene probes in MD simulations have also been used to identify novel binding sites in proteins, a technique that could be conceptually applied to understand the interaction profile of Benzene, (4-propylidenecyclohexyl)-. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies.

For a molecule like Benzene, (4-propylidenecyclohexyl)-, computational modeling could be used to explore various potential reactions. For example, the reactivity of the double bond in the propylidene group towards electrophilic addition could be investigated. DFT calculations are commonly used for such studies, as they can provide a good description of the potential energy surface of a reaction. Similarly, reactions involving the aromatic ring, such as electrophilic aromatic substitution, could be modeled to understand how the 4-propylidenecyclohexyl substituent affects the regioselectivity and reaction rates. While no specific reaction mechanisms involving this compound have been computationally modeled in the available literature, studies on the penetration of a benzene ring by a helium atom, investigated using ab initio MO calculations, provide a model for understanding high-energy bimolecular reactions. psu.edu

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical methods and the experimental assignments.

For Benzene, (4-propylidenecyclohexyl)-, key spectroscopic properties that could be predicted include its NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman spectra), and electronic absorption spectra (UV-Vis). DFT and TDDFT are standard methods for these predictions. For example, TDDFT has been shown to reproduce the oscillator strengths of electronic transitions in benzene with reasonable accuracy. arxiv.org The accuracy of predicted NMR spectra is highly dependent on the quality of the geometry optimization and the level of theory used. The predicted vibrational frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations. The validation of these computationally predicted spectra with experimentally obtained data would be the ultimate test of the theoretical models for this specific molecule.

Advanced Applications and Research Prospects in Materials Science

Integration into Liquid Crystalline Phases and Optoelectronic Materials

The integration of molecules with phenyl and cyclohexyl groups is a well-established strategy in the design of liquid crystals (LCs). These materials are crucial for display technologies and optoelectronic devices, relying on the unique properties of compounds that exhibit phases of matter intermediate between conventional liquids and solid crystals.

While direct studies on the liquid crystalline properties of Benzene (B151609), (4-propylidenecyclohexyl)- are not extensively documented, research on analogous compounds provides significant insights into its potential. For instance, derivatives containing propylcyclohexyl and benzene rings are known to be effective components in liquid crystal mixtures. A patent for liquid crystal benzene derivatives describes compounds such as 4-methoxy-[trans-4'-(trans-4"-propylcyclohexyl)cyclohexyl]benzene, which exhibit broad temperature ranges for their liquid crystalline phases. youtube.com The inclusion of such molecules can extend the nematic temperature range of liquid crystal compositions, a critical factor for the performance of display elements in various environments. youtube.com For example, adding related compounds to a base liquid crystal mixture has been shown to widen the nematic range to -10 to +81°C. youtube.com

The core structure of Benzene, (4-propylidenecyclohexyl)- contributes to the molecular shape and polarizability necessary for liquid crystal behavior. The rigid benzene ring provides a stable core, while the cyclohexyl group adds to the molecular aspect ratio. researchgate.net The propylidene group introduces a degree of flexibility and can influence the packing of molecules, which in turn affects the specific liquid crystal phases (e.g., nematic, smectic) and their transition temperatures. youtube.com The properties of such compounds are typically characterized by their clearing points (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and their dielectric anisotropy, which are key parameters for optoelectronic applications. youtube.com

Interactive Table: Properties of Related Liquid Crystal Compounds

Compound Name Crystalline-Smectic (C-Sm) Point (°C) Smectic-Nematic (Sm-N) Point (°C) Nematic-Isotropic (N-I) Point (°C)
4-methoxy-[trans-4'-(trans-4"-propylcyclohexyl)cyclohexyl]benzene 79.2 128.4 211.5

This data is for compounds structurally related to Benzene, (4-propylidenecyclohexyl)- and is presented to illustrate the potential for liquid crystalline behavior. youtube.com

Design of Adsorbent Materials: Metal-Organic Frameworks (MOFs) and Benzene Capture

Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas and tunable pore environments, making them promising candidates for gas storage and separation. youtube.comresearchgate.net20.210.105 A significant application of MOFs is the capture of volatile organic compounds (VOCs) like benzene, which is a known carcinogen. researchgate.net20.210.105 While Benzene, (4-propylidenecyclohexyl)- has not been directly employed in MOF synthesis, its structure suggests it could be a valuable building block for creating new adsorbent materials.

The design of MOFs for benzene capture involves the use of organic linkers that can be modified to enhance the material's affinity for benzene molecules. nih.gov Benzene, (4-propylidenecyclohexyl)- could potentially be functionalized to serve as such a linker. For example, by adding carboxylic acid groups to the benzene ring, it could be coordinated with metal ions to form a porous framework.

The selectivity and capacity of a MOF for benzene are highly dependent on the chemical functionality of its pores. nih.gov Research has shown that introducing specific functional groups can significantly improve benzene uptake. For instance, chloro-functionalized MOFs like MFM-68-Cl2 exhibit exceptional benzene adsorption due to interactions between the chloro groups and benzene molecules. nih.gov Similarly, decorating MOFs with single metal atoms, such as in MIL-125-Zn, can create strong binding sites for benzene, leading to high uptake even at low concentrations. youtube.comresearchgate.net20.210.105 The (4-propylidenecyclohexyl) group on the target compound could provide a unique steric and electronic environment within the pores of a hypothetical MOF, potentially influencing its selectivity for benzene over other molecules.

Interactive Table: Benzene Uptake in Various MOFs

MOF Material Benzene Uptake (mmol g⁻¹) Conditions
MIL-125-Zn 7.63 298 K, 1.2 mbar
MFM-68-Cl₂ 4.62 298 K, 0.12 mbar
UiO-66-Cl₂ 1.43 298 K, 0.12 mbar

This data showcases the performance of existing MOFs for benzene capture and provides a benchmark for the potential development of new materials. youtube.comnih.gov

The capture of benzene in MOFs is governed by a combination of factors, including pore size, surface area, and the chemical interactions between the framework and the benzene molecule. nih.govyoutube.com The primary adsorption mechanisms include π-π stacking between the benzene guest and aromatic linkers, hydrogen bonding, and coordination with metal centers. youtube.com

Polymerization of Benzene, (4-propylidenecyclohexyl)- Derivatives

The polymerization of monomers containing cyclic structures can lead to polymers with unique thermal and mechanical properties. While the direct polymerization of Benzene, (4-propylidenecyclohexyl)- is not straightforward, its derivatives could serve as monomers for advanced polymer synthesis.

To make Benzene, (4-propylidenecyclohexyl)- polymerizable, it would first need to be chemically modified to create a suitable monomer. This typically involves attaching a polymerizable functional group to the core structure. For instance, a vinyl group could be introduced on the benzene ring, allowing for chain-growth polymerization. Alternatively, for step-growth polymerization, functional groups like hydroxyls or amines could be added, which can then react with other monomers to form polyesters or polyamides.

The bulky (4-propylidenecyclohexyl) group would likely have a significant steric influence on the polymerization reactivity. This steric hindrance could affect the rate of polymerization and the molecular weight of the resulting polymer. However, it could also impart desirable properties to the final material, such as increased rigidity, a higher glass transition temperature, and altered solubility.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins. youtube.com This method is driven by the relief of ring strain in the monomer. youtube.com It is important to note that six-membered rings like cyclohexene (B86901) and aromatic rings like benzene have little to no ring strain and therefore cannot be polymerized via ROMP. youtube.com

However, it is possible to synthesize a monomer for ROMP that incorporates the Benzene, (4-propylidenecyclohexyl)- moiety. This would involve attaching a highly strained cyclic olefin, such as a norbornene group, to the benzene ring of the parent compound. The resulting monomer could then undergo ROMP, initiated by a transition metal catalyst like a Grubbs' catalyst. rsc.org The polymerization would proceed by opening the strained norbornene ring, creating a polymer chain with the Benzene, (4-propylidenecyclohexyl)- group as a pendant side chain. This approach would allow for the synthesis of well-defined polymers where the unique properties of the Benzene, (4-propylidenecyclohexyl)- group can be incorporated into a high-molecular-weight material.

Environmental Fate and Transformation Pathways of Benzene, 4 Propylidenecyclohexyl Analogs Excluding Toxicological Aspects

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation, driven by physical and chemical factors, represents a significant pathway for the transformation of these compounds in the environment.

Photochemical degradation, initiated by light energy, is a key process in both the atmosphere and surface waters. In the atmosphere, the primary degradation mechanism for compounds like cyclohexylbenzene (B7769038) is reaction with photochemically produced hydroxyl (•OH) radicals. nasa.govumd.edu The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. While specific rate constants for Benzene (B151609), (4-propylidenecyclohexyl)- are not available, the reaction kinetics for analogous benzene-structured compounds are known to be influenced by the nature of the substituent on the aromatic ring. researchgate.net For many organic compounds, these reactions are relatively rapid, leading to atmospheric half-lives on the order of hours to days. ymparisto.fi

In aqueous environments, direct photolysis can occur if the chemical absorbs light in the solar spectrum (>290 nm). up.pt Additionally, indirect photolysis can be facilitated by natural photosensitizers present in water, such as humic and fulvic acids. up.pt The half-life for photolysis is dependent on factors like water clarity, depth, and the intensity of sunlight, which varies with season and latitude. epa.govresearchgate.net Studies on other aromatic compounds have shown that photolysis rates can be significant, with half-lives in surface waters ranging from hours to days. ymparisto.filsu.edunih.gov

Table 1: Estimated Photochemical Degradation Parameters for Analog Compounds

Parameter Medium Process Estimated Half-life
Atmospheric Half-life Air Reaction with •OH radicals Hours to Days

Note: These are generalized estimates for analogous aromatic compounds. Specific rates for Benzene, (4-propylidenecyclohexyl)- are not available.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. up.pt For compounds like cyclohexylbenzene, which lack hydrolyzable functional groups such as esters, amides, or certain halides, the rate of hydrolysis is expected to be negligible under typical environmental pH (5-9) and temperature conditions. ecetoc.orgresearchgate.net Therefore, these compounds are considered to be hydrolytically stable. chemsafetypro.com

Biotic Degradation Mechanisms and Microbial Transformations

Biodegradation by microorganisms is a fundamental process for the removal of organic pollutants from the environment. The structure of Benzene, (4-propylidenecyclohexyl)- and its analogs, containing both an aromatic ring and a saturated cyclic alkyl group, presents unique challenges and opportunities for microbial metabolism.

Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes, primarily monooxygenases and dioxygenases, to initiate the degradation of aromatic and alicyclic hydrocarbons. nih.govepa.gov For an analog like cyclohexylbenzene, two main initial lines of attack are plausible:

Attack on the Aromatic Ring: Aromatic dioxygenases can incorporate two oxygen atoms into the benzene ring, forming a cis-dihydrodiol. This intermediate is then further oxidized to a catechol-like structure, which is a key intermediate that can undergo ring cleavage through either the ortho or meta pathway, eventually leading to intermediates of central metabolism like the Krebs cycle. nih.govepa.gov

Attack on the Cyclohexyl Ring: The saturated cyclohexyl ring can be attacked by monooxygenases, leading to the formation of cyclohexanol, which is subsequently oxidized to cyclohexanone. researchgate.net Further degradation could proceed via ring cleavage of the alicyclic structure, often leading to dicarboxylic acids. Studies on cyclohexane (B81311) carboxylate show its aerobic degradation can proceed to 4-hydroxybenzoate (B8730719) and then protocatechuate before ring cleavage. researchgate.net

The presence of other aromatic compounds can influence the biodegradation of a target compound. For instance, some compounds like toluene (B28343) and o-xylene (B151617) have been shown to stimulate benzene degradation, while others can be inhibitory. nih.gov

Table 2: Potential Aerobic Biodegradation Intermediates of Cyclohexylbenzene

Initial Attack Site Key Enzyme Type Primary Intermediates Subsequent Products
Benzene Ring Aromatic Dioxygenase Phenyl-cis-dihydrodiol, Phenylcatechol Ring cleavage products, Krebs cycle intermediates

Anaerobic biodegradation occurs in the absence of oxygen, with microorganisms using alternative electron acceptors such as nitrate, sulfate, ferric iron (Fe(III)), or carbon dioxide. nih.gov The degradation of stable molecules like benzene and cycloalkanes under anaerobic conditions is known to be significantly slower and more challenging than aerobic degradation. nih.govresearchgate.net

The activation of the stable benzene ring without oxygen is a key energetic hurdle. epa.gov For benzene itself, proposed mechanisms include carboxylation to benzoate (B1203000) or methylation to toluene. epa.gov For cycloalkanes like cyclohexane, a common activation mechanism is the addition to fumarate, forming a cycloalkylsuccinate derivative, which is then further metabolized. frontiersin.org

For a hybrid molecule like cyclohexylbenzene, it is plausible that either the aromatic or the alicyclic ring could be the initial point of anaerobic attack, depending on the specific microbial consortia and redox conditions present. However, the degradation is expected to be slow, contributing to the compound's persistence in anoxic environments like deep aquifers and sediments. frontiersin.orgresearchgate.net Studies on linear alkylbenzenes (LABs) in sediments show that while they do degrade, their vertical distribution can serve as a historical marker of pollution, indicating their relative persistence under anaerobic conditions. nih.gov The potential for long-term persistence in subsurface environments is a key consideration for these compounds.

Environmental Distribution and Mobility Studies

The distribution and mobility of a chemical in the environment are governed by its physical-chemical properties, such as water solubility, vapor pressure, and its partitioning behavior between different environmental phases (water, soil, air). epa.gov

For analogs like cyclohexylbenzene, the high octanol-water partition coefficient (log Kow) and low water solubility indicate a strong tendency to sorb to organic matter in soil and sediment. chemsafetypro.com This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comecetoc.org A high Koc value suggests that the compound will be relatively immobile in soil and less likely to leach into groundwater. chemsafetypro.comumich.edu Conversely, it will be more likely to accumulate in sediments and sludge. ecetoc.org

Studies on linear alkylbenzenes (LABs), which are structurally related, confirm this behavior. LABs are found distributed in riverine and coastal sediments, with their concentrations and isomer ratios used as molecular markers for sewage pollution. researchgate.netnih.govacs.org The distribution patterns indicate that these hydrophobic compounds are primarily associated with particulate matter in aquatic systems and accumulate in depositional zones. mit.edu The mobility of these compounds in soil is generally low, especially in soils with higher organic carbon or clay content. umich.edu

Table 3: Key Physicochemical Properties for Cyclohexylbenzene (Analog)

Property Value Implication for Environmental Mobility
Water Solubility Insoluble Low mobility in aqueous phase; tendency to partition to solids.
Log Kow (Octanol-Water Partition Coefficient) ~5.6 Strong affinity for organic matter; high potential for sorption to soil and sediment.

Note: Values are for the analog cyclohexylbenzene and are indicative of the expected behavior of Benzene, (4-propylidenecyclohexyl)-.

Volatilization from Water and Soil Matrices

The tendency of a chemical to volatilize from water and soil is governed by its vapor pressure and Henry's Law constant. For compounds like Benzene, (4-propylidenecyclohexyl)-, which are expected to have low vapor pressure and a high affinity for organic matter, volatilization from soil is generally a slow process. However, volatilization from water surfaces can be a more significant transport pathway.

Research on linear alkylbenzenes (LABs), which are structurally similar to the alkylated benzene portion of the target compound, indicates that volatilization is a notable environmental fate process. usgs.gov The rate of volatilization is influenced by factors such as water temperature, wind speed, and the depth of the water body. For instance, in a model river system, the volatilization half-life of benzene is estimated to be a few hours, though for larger, less volatile alkylbenzenes, this process would be slower.

The branching of the alkyl chain, as seen in the propylidene group of the target compound, can also affect volatilization. Branched alkylbenzene sulfonates (BAS), which are derived from branched alkylbenzenes, have been found to be more persistent in the environment than their linear counterparts (LAS). mpob.gov.mycler.com While this persistence is largely attributed to slower biodegradation, differences in physical properties like vapor pressure also play a role.

The following table provides physicochemical data for analogous compounds to estimate the volatilization potential of Benzene, (4-propylidenecyclohexyl)-.

Table 1: Physicochemical Properties of Benzene and its Analogs Relevant to Volatilization

Compound Molecular Formula Vapor Pressure (Pa) Henry's Law Constant (atm·m³/mol)
Benzene C₆H₆ 10132.5 (at 20°C) 0.152 (at 15°C) epa.gov
Cyclohexylbenzene C₁₂H₁₆ 25 (at 25°C) Not available
n-Decane C₁₀H₂₂ 195 (at 25°C) wikipedia.org 2.1 nmol Pa⁻¹ kg⁻¹ wikipedia.org
n-Dodecylbenzene C₁₈H₃₀ Not available Not available

Adsorption to Organic Carbon and Mineral Phases

The adsorption of nonpolar organic compounds like Benzene, (4-propylidenecyclohexyl)- to soil and sediment is primarily driven by partitioning into soil organic matter. frontiersin.org This process is quantified by the organic carbon-normalized soil sorption coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to adsorb to soil and sediment, reducing its mobility in the environment.

Studies on LABs have shown that these compounds have a high affinity for sediment and soil organic carbon. nih.govoup.com The length of the alkyl chain is a key determinant of the Koc value, with longer chains leading to stronger adsorption. Given its structure, which includes both a propylidene and a cyclohexyl group, Benzene, (4-propylidenecyclohexyl)- is expected to have a significant Koc value and thus be relatively immobile in soil.

The composition of the soil also plays a crucial role. The presence of clay minerals can contribute to adsorption, although for nonpolar compounds, partitioning to organic matter is the dominant mechanism. tandfonline.com The interaction between polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes alkylbenzenes, and soil components can lead to the formation of non-extractable residues, further sequestering the compound in the soil matrix. tandfonline.com

The table below presents Koc values for analogous compounds, which can be used to infer the adsorption behavior of Benzene, (4-propylidenecyclohexyl)-.

Table 2: Soil Sorption Coefficients (Koc) of Analogous Compounds

Compound Log Koc Reference
Benzene 1.8 - 2.1 ca.gov
Naphthalene 2.9 - 3.1 frontiersin.org

Transport and Partitioning Behavior in Environmental Systems

In aquatic environments, compounds with high hydrophobicity, such as long-chain alkylbenzenes, are found to partition significantly to suspended sediments and bottom sediments. nih.gov This reduces their concentration in the water column and limits their bioavailability. The transport of these compounds is then largely governed by the movement of these sediments.

In soil, the strong adsorption to organic matter will limit the leaching of Benzene, (4-propylidenecyclohexyl)- to groundwater. guilan.ac.ir Its movement will be slow, and it is likely to remain in the upper soil layers where it is introduced. The structure of the compound, with its combination of a benzene ring, a propylidene group, and a cyclohexyl ring, suggests a complex three-dimensional structure that would further enhance its interaction with soil organic matter.

The environmental persistence of such compounds is also a key factor. While this article excludes toxicological aspects, it is important to note that the environmental fate of a compound is also linked to its degradation pathways. For branched alkylbenzenes, biodegradation can be slower than for their linear counterparts, leading to greater persistence in the environment. mpob.gov.mycler.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.